molecular formula C7H10N2O5 B13285935 Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate

Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate

Cat. No.: B13285935
M. Wt: 202.16 g/mol
InChI Key: JPUYVJCCIDZQLJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate is a chemical compound with the molecular formula C7H10N2O5 This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate typically involves the reaction of glycine derivatives with phthalic anhydride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives, while reduction can produce amino alcohols. Substitution reactions can result in a variety of functionalized oxazolidine compounds.

Scientific Research Applications

Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(2,4-dioxo-1,3-dihydro-2H-pyrimidin-3-yl)propanoate
  • Methyl 2-amino-3-(2,4-dioxo-1,3-dihydro-2H-isoindol-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate

InChI

InChI=1S/C7H10N2O5/c1-13-6(11)4(8)2-9-5(10)3-14-7(9)12/h4H,2-3,8H2,1H3

InChI Key

JPUYVJCCIDZQLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C(=O)COC1=O)N

Origin of Product

United States

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